molecular formula C5H8F2O B6617310 1-cyclopropyl-2,2-difluoroethan-1-ol CAS No. 1515747-83-7

1-cyclopropyl-2,2-difluoroethan-1-ol

Cat. No.: B6617310
CAS No.: 1515747-83-7
M. Wt: 122.11 g/mol
InChI Key: JOFBPBKYYUJBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2,2-difluoroethan-1-ol (CAS: 1107692-45-4) is a fluorinated secondary alcohol with the molecular formula C₅H₈F₂O and a molecular weight of 140.14 g/mol . It features a cyclopropane ring attached to a difluoro-substituted ethanol backbone. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical research, due to its ability to modulate steric and electronic properties in drug candidates .

Properties

IUPAC Name

1-cyclopropyl-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)4(8)3-1-2-3/h3-5,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFBPBKYYUJBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,2-difluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of 1-cyclopropyl-2,2-difluoroethan-1-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

1-Cyclopropyl-2,2-difluoroethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

Molecular Formula : C₅H₇F₃O
Molecular Weight : 140.11 g/mol
CAS : 1993-77-7
Key Properties :

  • Boiling Point: 75–77°C (at 110 Torr)
  • Density: 1.363 g/cm³
  • pKa: ~12.40

Comparison :

  • The trifluoro analog has higher fluorine content, increasing lipophilicity compared to the difluoro variant.
  • The trifluoro derivative’s lower pKa (~12.40 vs. typical alcohols ~16–19) suggests greater acidity, influencing reactivity in deprotonation steps .

1-Cyclopropyl-2,2-difluoroethan-1-amine Hydrochloride

Molecular Formula : C₅H₁₀ClF₂N
Molecular Weight : 157.59 g/mol
CAS : 1160756-86-4

Comparison :

  • Replacement of the hydroxyl group with an amine alters reactivity (e.g., nucleophilic substitution vs. hydrogen bonding).
  • Higher molecular weight due to HCl addition, impacting pharmacokinetics .

(1R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine Hydrochloride

Molecular Formula : C₅H₉ClF₃N
Molecular Weight : 175.58 g/mol
CAS : 129585-34-2

Comparison :

  • Chiral center (R-configuration) introduces stereoselectivity, absent in the achiral difluoroethanol analog.
  • Trifluoro substitution enhances electronegativity, influencing binding to biological targets .

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol

Molecular Formula : C₁₄H₁₃F₃N₆O₂
Molecular Weight : 354.29 g/mol
CAS : 1174878-30-8

Comparison :

  • Bulkier structure reduces membrane permeability compared to simpler cyclopropyl analogs.
  • Additional nitrogen atoms enable hydrogen bonding in target interactions .

Key Differences :

  • Difluoroethanol’s reduced fluorine content may decrease electron-withdrawing effects, slowing reaction rates in SN2 pathways compared to trifluoro analogs.

Biological Activity

1-Cyclopropyl-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C5_5H8_8F2_2O. It features a cyclopropyl group linked to a difluoroethanol moiety, which imparts unique chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry and biological research.

  • Molecular Weight : 122.11 g/mol
  • IUPAC Name : 1-cyclopropyl-2,2-difluoroethanol
  • InChI Key : JOFBPBKYYUJBBV-UHFFFAOYSA-N

Table 1: Comparison of Similar Compounds

Compound NameStructure DescriptionUnique Features
1-Cyclopropyl-2,2-difluoroethan-1-olCyclopropyl + difluoroethanolUnique combination of cyclopropyl and difluoro groups
2,2-DifluoroethanolDifluoro group without cyclopropylLacks the cyclopropyl structure
CyclopropylmethanolCyclopropyl group without fluorineNo fluorine atoms present
1,1-DifluoroethanolDifluoro group with different positioningDifferent fluorination pattern

The biological activity of 1-cyclopropyl-2,2-difluoroethan-1-ol is primarily attributed to its interaction with specific enzymes and receptors. The presence of fluorine enhances its binding affinity and selectivity, making it a candidate for therapeutic applications. Research indicates that its mechanism may involve modulation of signaling pathways related to various diseases.

Case Studies and Research Findings

  • Antimicrobial Properties : Studies have shown that 1-cyclopropyl-2,2-difluoroethan-1-ol exhibits significant antimicrobial activity against a range of bacterial strains. For instance, in vitro assays demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these pathogens.
  • Anticancer Activity : Preliminary investigations into the anticancer properties of this compound have revealed promising results. In cellular models, it was observed to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation was linked to its effects on cell cycle regulation.
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObservations
AntimicrobialStaphylococcus aureusSignificant inhibition observed
AntimicrobialEscherichia coliEffective against multiple strains
AnticancerBreast cancer cell linesInduces apoptosis and inhibits proliferation
AnticancerLung cancer cell linesShows potential for therapeutic application
Enzyme InhibitionCytochrome P450Inhibitory effects noted

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.